molecular formula C6H10Cl2N4 B1377435 6-Aminopyridine-2-carboximidamide dihydrochloride CAS No. 1432679-10-1

6-Aminopyridine-2-carboximidamide dihydrochloride

Cat. No. B1377435
M. Wt: 209.07 g/mol
InChI Key: OBEYEYNJKKZYAU-UHFFFAOYSA-N
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Description

6-Aminopyridine-2-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1432679-10-1 . It is a powder form substance .


Synthesis Analysis

The synthesis of 6-Aminopyridine-2-carboximidamide dihydrochloride involves hydrothermal conditions . A mixture of Cu (OAc)2⋅H2O, 6-aminopyridine-2-carboxylic acid, and distilled water in a Teflon-lined autoclave is kept under autogenous pressure at 353 K for 2 days . After cooling to room temperature at a rate of 5 K h−1, green crystals are collected by filtration and washed with distilled water .


Molecular Structure Analysis

The molecular weight of 6-Aminopyridine-2-carboximidamide dihydrochloride is 209.08 . The Inchi Code is 1S/C6H8N4.2ClH/c7-5-3-1-2-4 (10-5)6 (8)9;;/h1-3H, (H2,7,10) (H3,8,9);2*1H .


Chemical Reactions Analysis

6-Aminopyridine-2-carboximidamide dihydrochloride has been demonstrated to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . It also binds divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .


Physical And Chemical Properties Analysis

6-Aminopyridine-2-carboximidamide dihydrochloride is a powder form substance . The storage temperature is room temperature .

Scientific Research Applications

  • Specific Scientific Field : Chemistry, specifically in the area of nickel-catalyzed cross-coupling reactions .
  • Summary of the Application : This compound, also known as a pyridyl carboxamidine ligand, has been used to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .
  • Methods of Application or Experimental Procedures : While the specific experimental procedures were not detailed in the sources, the general method involves using this ligand in conjunction with a nickel catalyst to facilitate the cross-coupling reaction .
  • Results or Outcomes : The use of this ligand in nickel-catalyzed cross-coupling reactions has been demonstrated to be effective, although the specific results, including any quantitative data or statistical analyses, were not provided in the sources .

Safety And Hazards

The safety information for 6-Aminopyridine-2-carboximidamide dihydrochloride includes several hazard statements such as H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 6-Aminopyridine-2-carboximidamide dihydrochloride are not available, it is worth noting that similar compounds like 2-Aminopyridine are known for the synthesis of diverse biological molecules and are used as pharmacophores against various biological targets . This suggests potential future directions in drug discovery and development.

properties

IUPAC Name

6-aminopyridine-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.2ClH/c7-5-3-1-2-4(10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEYEYNJKKZYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyridine-2-carboximidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Aminopyridine-2-carboximidamide dihydrochloride

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